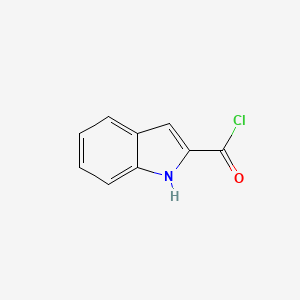

1H-吲哚-2-甲酰氯

概述

描述

1H-indole-2-carbonyl chloride, also known as isatin chloride , is a heterocyclic compound with the following chemical formula: C₉H₆ClNO . It belongs to the indole family and contains both an indole nucleus and a carbonyl chloride functional group. The compound’s structure consists of a benzene ring fused with a pyrrole ring, resulting in an aromatic system.

Synthesis Analysis

The synthesis of 1H-indole-2-carbonyl chloride involves various methods. One common approach is the Vilsmeier-Haack reaction , where isatin (1H-indole-2,3-dione) reacts with phosphorus oxychloride (POCl₃) . This reaction introduces the carbonyl chloride group onto the indole ring, yielding the desired product .

Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbonyl chloride comprises the indole ring (with nitrogen at position 1) and the carbonyl chloride moiety. The chlorine atom is attached to the carbonyl carbon, forming a trigonal planar geometry. The aromaticity of the indole ring contributes to the compound’s stability and reactivity .

科学研究应用

抗病毒应用

“1H-吲哚-2-甲酰氯”衍生物已被合成并报道具有显著的抗病毒活性。 例如,某些衍生物已显示出对甲型流感病毒和柯萨奇病毒B4具有抑制作用,IC50值表明其具有有效的效力 。这表明这些化合物可能在开发新的抗病毒药物方面具有价值,特别是针对RNA和DNA病毒。

抗炎和镇痛活性

“1H-吲哚-2-甲酰氯”的一些衍生物已被与已建立的抗炎药物(如消炎痛和塞来昔布)进行比较。 它们已显示出有希望的抗炎和镇痛活性,这可能导致开发新的药物,这些药物可能具有较低的致溃疡风险 。

抗癌研究

吲哚衍生物,包括“1H-吲哚-2-甲酰氯”的衍生物,正在被探索用于其抗癌特性。它们与各种细胞靶标相互作用的能力使它们成为新型癌症疗法的候选者。 正在进行的研究以了解它们的作用机制以及治疗不同类型癌细胞的潜在功效 。

抗菌特性

“1H-吲哚-2-甲酰氯”的骨架存在于许多具有抗菌特性的生物活性化合物中。 这些特性在对抗耐药细菌和其他病原体方面至关重要,使吲哚衍生物成为开发新型抗菌剂的重要物质 。

抗糖尿病潜力

已发现吲哚衍生物具有抗糖尿病活性,这可以用于治疗糖尿病。 “1H-吲哚-2-甲酰氯”的修饰可能会导致新的治疗剂,这些治疗剂有助于控制血糖水平并为糖尿病提供替代治疗方法 。

抗疟疾活性

吲哚衍生物的生物活性扩展到抗疟疾潜力。 从“1H-吲哚-2-甲酰氯”衍生的化合物可能有助于创建新的抗疟疾药物,这在抗药性疟疾菌株出现的情况下尤为重要 。

神经保护作用

对吲哚衍生物的研究也表明了潜在的神经保护作用。 这为在治疗神经退行性疾病(例如阿尔茨海默病和帕金森病)中使用“1H-吲哚-2-甲酰氯”衍生物打开了可能性 。

环境应用

除了医学应用外,“1H-吲哚-2-甲酰氯”衍生物还可以用于环境科学。 例如,它们可以参与合成可能有助于环境修复过程的有机化合物 。

作用机制

Target of Action

It is known that indole derivatives, which include 1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can inhibit or stimulate the target’s function . This interaction can result in changes to the target’s activity, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context .

属性

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

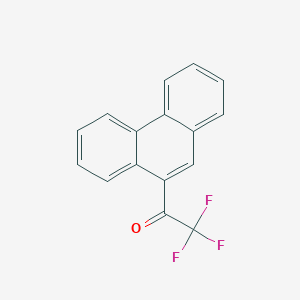

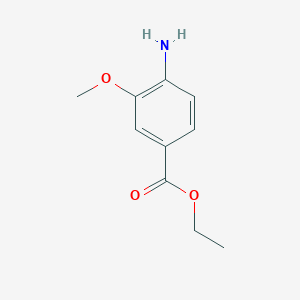

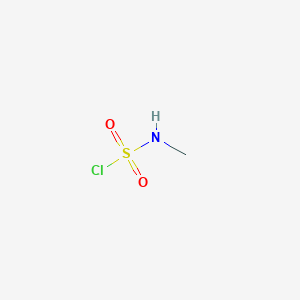

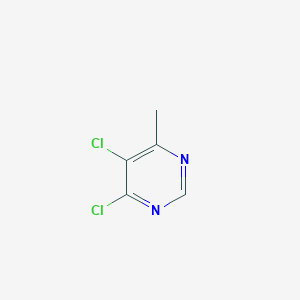

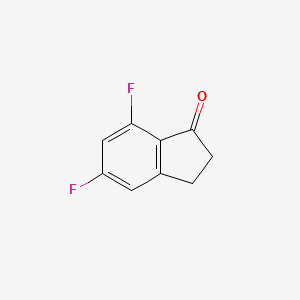

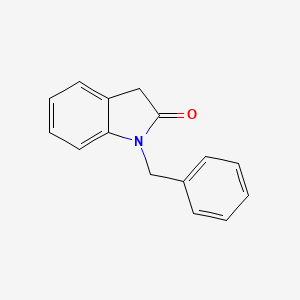

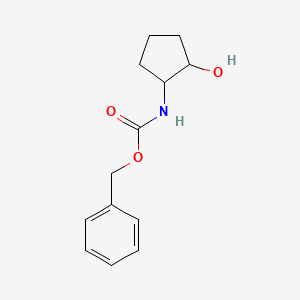

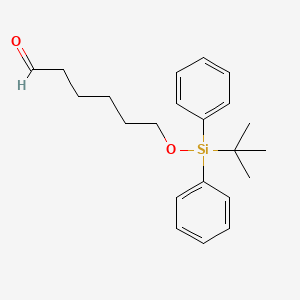

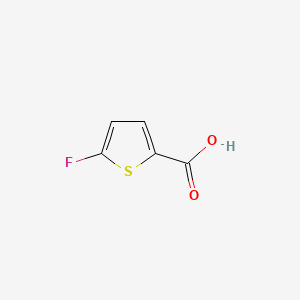

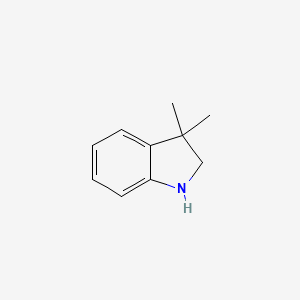

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)